![molecular formula C26H19N3O3S B2776432 (2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 313232-84-7](/img/structure/B2776432.png)
(2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C26H19N3O3S and its molecular weight is 453.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive understanding.
Chemical Structure and Properties
The molecular formula of the compound is C27H21N3O4S, and it features a complex structure that includes a chromene core, a benzothiazole moiety, and an acetamide group. The structural characteristics contribute to its biological activity.
Structural Representation
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C27H21N3O4S |
SMILES | CC(NC(C1=Cc(cc(cc2)OC)c2O/C1=N\c(cc1)ccc1-c1nc(ccc(C)c2)c2s1)=O)=O |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzothiazole and chromone derivatives. A notable study evaluated a series of such derivatives for their ability to inhibit ATR kinase, a critical regulator in cancer cell proliferation and survival pathways. The findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HCT116 and HeLa, with some compounds reducing cell viability by more than 50% at concentrations as low as 10 µM .
Table: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 2c | HCT116 | 5 | ATR kinase inhibition |
Compound 7h | HeLa | 3.995 | Induction of apoptosis |
Compound 7l | HeLa | 5 | Chk1 phosphorylation inhibition |
Antimicrobial Activity
In addition to anticancer properties, the compound's structural components suggest potential antimicrobial activity. Benzothiazole derivatives have been reported to exhibit broad-spectrum antimicrobial effects against various pathogens. For instance, studies have shown that certain benzothiazole compounds possess significant inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 1.56 μM .
Table: Antimicrobial Activity of Benzothiazole Derivatives
Compound | Pathogen | MIC (µM) |
---|---|---|
Compound A | Staphylococcus aureus | 0.78 |
Compound B | Escherichia coli | 1.56 |
Compound C | Candida albicans | 0.98 |
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins involved in cancer progression. These studies indicate that the compound can effectively bind to the active sites of ATR kinase and other relevant targets, potentially leading to inhibition of their activity . Such insights are crucial for understanding how modifications in the compound's structure can enhance its efficacy.
Case Studies
In one case study involving a derivative similar to This compound , researchers reported promising results in reducing tumor growth in xenograft models when administered at specific dosages over a defined period . This highlights the potential for further development into therapeutic agents.
特性
IUPAC Name |
N-acetyl-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3S/c1-15-7-12-21-23(13-15)33-26(29-21)17-8-10-19(11-9-17)28-25-20(24(31)27-16(2)30)14-18-5-3-4-6-22(18)32-25/h3-14H,1-2H3,(H,27,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWQLIMPODIZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=CC=CC=C5O4)C(=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。